4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid
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Overview
Description
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is an organic compound with the molecular formula C16H11ClNO4 This compound is characterized by a chloro-substituted benzoic acid core, with an amide linkage to a phenylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3-oxo-3-phenylpropanoic acid.
Amide Formation: The carboxyl group of 4-chlorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-oxo-3-phenylpropanoic acid to form the amide bond.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to alcohols.
Substitution: The chloro group on the benzoic acid ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-aminobenzoic acid: Similar structure but lacks the phenylpropanoyl group.
3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid: Similar structure but lacks the chloro substitution.
Uniqueness
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is unique due to the presence of both the chloro and phenylpropanoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-12-7-6-11(16(21)22)8-13(12)18-15(20)9-14(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYHHOOQJOSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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